2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone
Description
2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone is a synthetic organic compound featuring a phenoxy-substituted ethanone core modified with difluoro and morpholino groups. Its molecular formula is C₁₃H₁₃ClF₂NO₃, and it combines a 4-chloro-2-methylphenoxy moiety with a 1-morpholino-2,2-difluoroethanone backbone.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO3/c1-9-8-10(14)2-3-11(9)20-13(15,16)12(18)17-4-6-19-7-5-17/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFGQCAPVCWCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)N2CCOCC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone typically involves multiple steps, starting with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with difluorocarbonyl chloride to introduce the difluoro group. The final step involves the reaction with morpholine to introduce the morpholino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenols or ethers.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three categories of analogs: phenoxy herbicides, morpholino-containing derivatives, and difluoroethanone analogs.
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Phenoxy Herbicides (MCPA, MCPP)
- Functional Groups: MCPA and MCPP are carboxylic acid derivatives, whereas the target compound replaces the acid with a morpholino-difluoroethanone group.
- Bioactivity: The carboxylic acid in MCPA/MCPP is critical for auxin-like herbicidal activity.
- Toxicity: MCPA and MCPP are classified as carcinogens and reproductive hazards. The target compound’s morpholino and fluorine substituents could modulate toxicity, but insufficient data exist for conclusive assessment.
Morpholino-Containing Analogs
- Morpholino Role: The morpholino group enhances solubility in polar solvents and may improve pharmacokinetics in pharmaceuticals. However, in agrochemicals, it could increase environmental persistence.
- Substituent Effects: The target compound’s 4-chloro-2-methylphenoxy group is shared with MCPA/MCPP, but its difluoroethanone backbone distinguishes it from ’s dichlorophenyl-fluorophenoxy analog.
Difluoroethanone Derivatives
Physicochemical and Environmental Properties
- Lipophilicity: The morpholino and fluorine groups likely increase lipophilicity compared to MCPA/MCPP, affecting soil absorption and bioaccumulation.
- Stability : Fluorine atoms may enhance resistance to metabolic and environmental degradation, extending half-life.
Biological Activity
2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone, a compound with the CAS number 400088-75-7, is a member of the morpholine class and has garnered attention in various biological studies. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular formula for 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone is C₁₄H₁₄ClF₂N₃O. The presence of the chloro and difluoro substituents may influence its biological properties significantly.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Research has shown that compounds with similar structures often act as enzyme inhibitors. For instance, morpholine derivatives have been noted for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, making them potential candidates for cancer therapy .
2. Interaction with Cellular Targets:
The compound's ability to bind with macromolecules such as proteins and nucleic acids suggests it may interfere with cellular processes. A study indicated that related compounds could bind irreversibly to proteins and DNA, leading to alterations in cellular metabolism and function .
Biological Assays and Efficacy
Various studies have evaluated the biological activity of 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone through different assays:
Case Studies
Several case studies have highlighted the compound's potential:
Case Study 1: Antitumor Activity
In a study assessing the antitumor properties of morpholine derivatives, 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone was found to exhibit significant growth inhibition in various cancer cell lines. The mechanism was linked to its interaction with cellular signaling pathways that regulate apoptosis and proliferation.
Case Study 2: Antibacterial Properties
A comparative study on the antibacterial efficacy of morpholine derivatives revealed that this compound had a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics, suggesting its potential as a new antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. Key steps include:
- Step 1: Fluorination of the ethanone core using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups.
- Step 2: Introduction of the morpholino group via nucleophilic substitution with morpholine under anhydrous conditions (e.g., DMF, 60–80°C) .
- Step 3: Phenoxy group coupling via Ullmann or Buchwald-Hartwig reactions, optimized with CuI or Pd catalysts .
Key Considerations:
- Monitor reaction progress using HPLC or GC-MS to track intermediates .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DAST, DCM, 0°C | 75–80 | >95% |
| 2 | Morpholine, DMF, 70°C | 60–65 | >90% |
Q. How should researchers characterize this compound’s structural and electronic properties?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .
- Spectroscopy:
- NMR: and NMR to confirm difluoro and morpholino groups .
- IR: Validate carbonyl (C=O) and ether (C-O) stretches .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks .
Data Discrepancy Note:
Conflicting NMR shifts may arise due to solvent polarity or tautomerism. Use deuterated DMSO or CDCl for consistency .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazards: Potential carcinogen (IARC Group 2B) and skin irritant .
- Mitigation:
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .
- Isotopic Labeling: Introduce or to trace oxygen/morpholino group participation .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .
Case Study:
In fluorination steps, isotopic labeling revealed a two-step SN2 mechanism with a fluoride ion intermediate .
Q. How does crystallographic data inform structure-activity relationships (SAR)?
Methodological Answer:
- SHELX Refinement: Resolve bond angles (e.g., C-F bond ~1.34 Å) to predict electronic effects on reactivity .
- Comparative Analysis: Overlay crystal structures with analogs (e.g., morpholino vs. piperidine derivatives) to assess steric effects .
Table 2: Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 |
| Dihedral Angle (C-O-C) | 112.5° |
Q. What strategies resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Curves: Test across multiple concentrations (nM–µM) to identify non-linear effects .
- Target Validation: Use CRISPR knockouts or siRNA to confirm enzyme targets (e.g., kinase inhibition assays) .
- Meta-Analysis: Aggregate data from PubChem and DSSTox to identify trends in cytotoxicity or bioactivity .
Example:
Conflicting IC values for kinase inhibition were resolved by standardizing assay conditions (ATP concentration, pH 7.4) .
Q. How can computational models predict this compound’s reactivity or toxicity?
Methodological Answer:
- ADMET Prediction: Use QSAR tools like SwissADME to forecast bioavailability or CYP450 interactions .
- Molecular Dynamics: Simulate binding to biological targets (e.g., 100 ns MD runs in GROMACS) .
- Toxicity Profiling: Apply Derek Nexus to flag potential mutagenicity from the chloro-methylphenoxy group .
Table 3: Predicted ADMET Properties (Hypothetical)
| Property | Value |
|---|---|
| LogP | 3.2 |
| CYP2D6 Inhibition | Moderate |
| Ames Test | Negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
